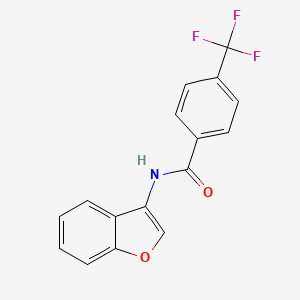![molecular formula C25H27BrN2O5 B15004787 methyl 11-(3-bromo-4-ethoxy-5-methoxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B15004787.png)
methyl 11-(3-bromo-4-ethoxy-5-methoxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 11-(3-bromo-4-ethoxy-5-methoxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate is a complex organic compound that belongs to the class of dibenzo[b,e][1,4]diazepines. This compound is characterized by its unique structure, which includes a brominated phenyl ring, ethoxy and methoxy substituents, and a dibenzo[b,e][1,4]diazepine core. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 11-(3-bromo-4-ethoxy-5-methoxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the brominated phenyl intermediate: This step involves the bromination of a suitable phenyl precursor using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Introduction of ethoxy and methoxy groups: The brominated phenyl intermediate is then subjected to etherification reactions to introduce the ethoxy and methoxy groups. This can be achieved using ethyl iodide and sodium methoxide in the presence of a suitable base.
Construction of the dibenzo[b,e][1,4]diazepine core: The key step involves the cyclization of the intermediate with appropriate reagents to form the dibenzo[b,e][1,4]diazepine core. This can be achieved using a combination of condensation and cyclization reactions.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester. This can be achieved using methanol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 11-(3-bromo-4-ethoxy-5-methoxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Sodium azide in DMF, potassium cyanide in DMSO, organometallic reagents in anhydrous conditions.
Major Products Formed
Oxidation: Corresponding ketones, aldehydes, or carboxylic acids.
Reduction: Corresponding alcohols or amines.
Substitution: Azides, nitriles, or other substituted derivatives.
Applications De Recherche Scientifique
Methyl 11-(3-bromo-4-ethoxy-5-methoxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activities. It may exhibit anti-inflammatory, anti-cancer, or neuroprotective properties.
Biological Research: Researchers investigate its effects on various biological pathways and molecular targets to understand its mechanism of action and potential therapeutic benefits.
Chemical Biology: The compound is used as a tool to study protein-ligand interactions, enzyme inhibition, and other biochemical processes.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules or as a starting material for the development of new chemical entities.
Mécanisme D'action
The mechanism of action of methyl 11-(3-bromo-4-ethoxy-5-methoxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular signaling and responses.
Gene Expression Modulation: The compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparaison Avec Des Composés Similaires
Methyl 11-(3-bromo-4-ethoxy-5-methoxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate can be compared with other similar compounds, such as:
Dibenzo[b,e][1,4]diazepine Derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities and applications.
Brominated Phenyl Compounds: Compounds with brominated phenyl rings may exhibit similar reactivity and biological properties, but their overall activity can be influenced by other substituents.
Methoxy and Ethoxy Substituted Compounds: These compounds may have similar chemical properties but differ in their biological activities based on the position and number of methoxy and ethoxy groups.
List of Similar Compounds
- 11-(3-Bromo-4-methoxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate
- 11-(4-Ethoxy-5-methoxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate
- 11-(3-Bromo-4-ethoxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate
Propriétés
Formule moléculaire |
C25H27BrN2O5 |
|---|---|
Poids moléculaire |
515.4 g/mol |
Nom IUPAC |
methyl 6-(3-bromo-4-ethoxy-5-methoxyphenyl)-9-methyl-7-oxo-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepine-8-carboxylate |
InChI |
InChI=1S/C25H27BrN2O5/c1-5-33-24-15(26)11-14(12-19(24)31-3)22-21-18(27-16-8-6-7-9-17(16)28-22)10-13(2)20(23(21)29)25(30)32-4/h6-9,11-13,20,22,27-28H,5,10H2,1-4H3 |
Clé InChI |
CNGZIZNNVJIDBZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C=C1Br)C2C3=C(CC(C(C3=O)C(=O)OC)C)NC4=CC=CC=C4N2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(6-acetyl-1,3-benzodioxol-5-yl)-4-[2,3-dimethyl-5-oxo-4-(propan-2-yl)-2,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B15004713.png)
![N-(2-ethylphenyl)-6-methyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine](/img/structure/B15004714.png)
![4-fluorophenyl {[2-(2-methyl-1H-indol-3-yl)ethyl]carbamoyl}sulfamate](/img/structure/B15004716.png)
![2-[4-(4-Tert-butylbenzenesulfonamido)phenoxy]acetic acid](/img/structure/B15004735.png)

![N-[2-(methylsulfanyl)phenyl]-2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetamide](/img/structure/B15004741.png)
![2-[5'-benzyl-3'-(2-methylpropyl)-2,4',6'-trioxo-3',3a',4',5',6',6a'-hexahydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrol]-1(2H)-yl]-N,N-diethylacetamide](/img/structure/B15004743.png)
![4-chloro-5-(4-{[4-(methylsulfanyl)phenyl]sulfonyl}piperazin-1-yl)-2-phenylpyridazin-3(2H)-one](/img/structure/B15004755.png)


![2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)-1-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethanone](/img/structure/B15004781.png)
![3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-5,5-dimethyl-2-(phenylcarbonyl)cyclohex-2-en-1-one](/img/structure/B15004782.png)

![4-[(2-Oxo-2H-chromene-3-carbonyl)amino]phenylacetic acid](/img/structure/B15004796.png)
